



Synthesis Protocol for Tos-PEG5-Boc: An Application Note for Researchers

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Compound of Interest		
Compound Name:	Tos-PEG5-Boc	
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Abstract

This application note provides a detailed protocol for the synthesis of **Tos-PEG5-Boc**, a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] The synthesis involves the tosylation of the terminal hydroxyl group of N-Boc-pentaethylene glycol-amine (Boc-NH-PEG5-OH). This document outlines the necessary reagents, a step-by-step experimental procedure, purification methods, and characterization techniques. The provided protocol is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction

Tos-PEG5-Boc is a valuable chemical tool that incorporates a tosyl group, a good leaving group for nucleophilic substitution, and a Boc-protected amine.[3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[3] This linker is particularly prominent in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][4][5] The tosyl group allows for facile conjugation to a ligand for an E3 ligase or the target protein, while the Boc-protected amine can be deprotected for subsequent modification.

Synthesis Workflow

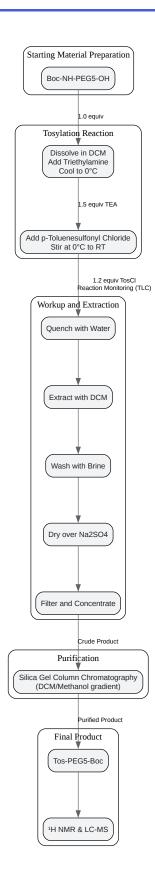






The synthesis of **Tos-PEG5-Boc** from Boc-NH-PEG5-OH is a one-step tosylation reaction. The overall workflow, from starting material to the final purified product, is depicted in the following diagram.





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Caption: Experimental workflow for the synthesis of **Tos-PEG5-Boc**.



Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Purity
Boc-NH-PEG5- OH	C15H31NO7	337.41	1404111-67-6	≥95%
Tos-PEG5-Boc	C22H37NO9S	491.60	1404111-69-8	≥95%

Experimental Protocol Materials and Reagents

- Boc-NH-PEG5-OH (1.0 equiv)
- p-Toluenesulfonyl chloride (TosCl) (1.2 equiv)
- Triethylamine (TEA) or Pyridine (1.5 equiv)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na2SO4)
- Silica Gel (for column chromatography)
- Methanol (for column chromatography)

Equipment

Round-bottom flask



- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Synthesis Procedure

- Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG5-OH (1.0 equiv) in anhydrous dichloromethane (DCM).
- Base Addition: To the solution, add triethylamine (1.5 equiv). Stir the mixture at room temperature for 10 minutes.
- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equiv) to the cooled solution.
- Reaction: Allow the reaction to stir at 0°C for 4 hours, and then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
- Workup:
 - Once the reaction is complete, dilute the mixture with deionized water.
 - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
 - Extract the aqueous layer twice more with DCM.
 - Combine the organic layers and wash them successively with deionized water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.



 Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

Purification:

- Purify the crude product by silica gel column chromatography.
- Elute the column with a gradient of methanol in dichloromethane to separate the desired product from any impurities.

Characterization

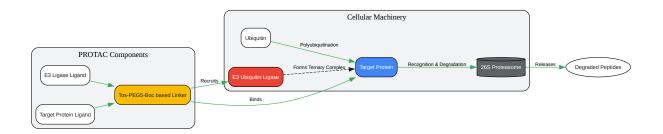
The identity and purity of the synthesized **Tos-PEG5-Boc** can be confirmed by the following methods:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the final product.
- LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity of the final product.[7][8][9]

Signaling Pathway Diagram

The primary application of **Tos-PEG5-Boc** is in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.





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Caption: PROTAC mechanism of action facilitated by a linker.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **Tos-PEG5-Boc**. By following this procedure, researchers can reliably produce this important linker for their applications in drug discovery and development, particularly for the synthesis of PROTACs. The provided workflow, data summary, and diagrams serve as valuable resources for the successful synthesis and application of **Tos-PEG5-Boc**.

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